Cas no 2172463-28-2 (3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid)

3-Cyclopropyl-3-{2-[1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl]acetamido}propanoic acid is a specialized synthetic intermediate used in peptide and organic chemistry. Its structure incorporates both cyclopropyl and cyclobutyl moieties, offering steric constraints that can influence conformational stability in target molecules. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly valuable in the design of constrained peptides or peptidomimetics, where rigidified backbones enhance binding affinity and metabolic stability. Its well-defined reactivity profile makes it a reliable building block for advanced medicinal chemistry applications.
3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid structure
2172463-28-2 structure
Product Name:3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid
CAS No:2172463-28-2
MF:C27H30N2O5
MW:462.537507534027
CID:6012129
PubChem ID:165483360
Update Time:2025-06-12

3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid
    • 3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid
    • 2172463-28-2
    • EN300-1507291
    • Inchi: 1S/C27H30N2O5/c30-24(28-23(14-25(31)32)17-10-11-17)15-27(12-5-13-27)29-26(33)34-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: KOPHCVGJRVHTRQ-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CC1

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid Pricemore >>

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Additional information on 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid

3-Cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic Acid (CAS No. 2172463-28-2): A Comprehensive Overview

3-Cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid (CAS No. 2172463-28-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate structure, holds potential for various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid is notable for its cyclopropyl and cyclobutyl moieties, which contribute to its unique chemical properties. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group further enhances its stability and bioavailability, making it a promising candidate for drug development.

Recent studies have focused on the pharmacological properties of this compound, particularly its ability to modulate specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid exhibits potent inhibitory activity against certain kinases, which are key players in various signaling pathways associated with diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, this compound has also been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form within the body, often leading to improved pharmacokinetic and pharmacodynamic profiles. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group in 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid suggests that it could be designed to release its active metabolite under specific physiological conditions, thereby enhancing its therapeutic efficacy and reducing side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of this compound in various disease models. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic properties and minimal toxicity. These findings underscore the potential of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid as a lead candidate for further drug development.

The synthesis of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid involves a series of well-defined chemical reactions, including coupling reactions and protection/deprotection steps. The use of advanced synthetic techniques and catalysts has enabled researchers to produce this compound with high purity and yield, facilitating its use in both preclinical and clinical studies.

In conclusion, 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid (CAS No. 2172463-28-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical conditions.

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